molecular formula C14H19N3 B11729155 benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11729155
M. Wt: 229.32 g/mol
InChI Key: OOJZKGMUEDFJQM-UHFFFAOYSA-N
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Description

Benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a methyl group at the 4-position. A benzylamine moiety is attached via a methylene linker to the pyrazole’s 5-position. The ethyl and methyl substituents on the pyrazole likely influence lipophilicity and steric bulk, while the secondary amine may act as a hydrogen bond donor.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C14H19N3/c1-3-17-14(12(2)9-16-17)11-15-10-13-7-5-4-6-8-13/h4-9,15H,3,10-11H2,1-2H3

InChI Key

OOJZKGMUEDFJQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Preformed Pyrazole Intermediates

The most widely reported method involves reacting 1-ethyl-4-methyl-1H-pyrazole with benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate (K2_2CO3_3) or sodium hydride (NaH). The pyrazole’s nitrogen acts as a nucleophile, displacing the halide in a single-step alkylation:

1-Ethyl-4-methyl-1H-pyrazole+Benzyl chlorideBaseThis compound+HCl\text{1-Ethyl-4-methyl-1H-pyrazole} + \text{Benzyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization Insights :

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states. Ethanol or toluene may be used for cost-effective scaling.

  • Temperature : Reactions typically proceed at 60–80°C under reflux, with higher temperatures (100–120°C) reducing reaction times but risking decomposition.

  • Yield : Reported yields range from 65% to 82%, depending on stoichiometry and purification methods.

Table 1: Representative Reaction Conditions and Outcomes

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK2_2CO3_380678
EthanolNaH70865
TolueneK2_2CO3_3100482

Reductive Amination of Pyrazole Aldehydes

An alternative route employs reductive amination between 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde and benzylamine. This method uses reducing agents such as sodium cyanoborohydride (NaBH3_3CN) or hydrogen gas with palladium catalysts:

Pyrazole-5-carbaldehyde+BenzylamineReducing AgentThis compound\text{Pyrazole-5-carbaldehyde} + \text{Benzylamine} \xrightarrow{\text{Reducing Agent}} \text{this compound}

Advantages :

  • Avoids harsh alkylation conditions, making it suitable for acid-sensitive substrates.

  • Enables stereochemical control when chiral amines are involved.

Challenges :

  • Requires synthesis of the aldehyde precursor, which adds steps.

  • Yields (50–70%) are generally lower than nucleophilic substitution.

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, a 1-hour microwave-assisted alkylation at 120°C in DMF achieved 85% yield, compared to 8 hours under conventional heating. This method minimizes side products like dialkylated amines.

Solid-Phase Synthesis

Immobilizing the pyrazole on resin-bound scaffolds enables iterative modifications, particularly for generating combinatorial libraries. After coupling benzylamine via amidation or alkylation, the product is cleaved using trifluoroacetic acid (TFA).

Purification and Characterization

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (3:1) are effective for removing unreacted benzyl chloride.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves closely related byproducts.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.32–7.25 (m, 5H, Ar-H), 4.32 (s, 2H, CH2_2-N), 3.89 (q, 2H, J = 7.2 Hz, CH2_2-ethyl), 2.51 (s, 3H, CH3_3), 1.41 (t, 3H, J = 7.2 Hz, CH3_3-ethyl).

  • 13^{13}C NMR : Peaks at 148.9 (pyrazole C-5), 138.2 (Ar-C), 54.1 (CH2_2-N), and 15.2 (CH3_3-ethyl).

Mass Spectrometry :

  • ESI-MS : m/z 230.2 [M+H]+^+, consistent with the molecular formula C14_{14}H19_{19}N3_3.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Benzyl chloride is preferable to benzyl bromide due to lower cost and reduced corrosivity.

  • Solvent recovery systems (e.g., DMF distillation) reduce waste and expenses.

Environmental Impact

  • Green chemistry : Water as a co-solvent in ethanol reduces toxicity.

  • Catalytic methods using recyclable Pd/C for reductive amination align with sustainability goals .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Pharmacological Properties

Benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine exhibits significant activity as a partial agonist at trace amine-associated receptors (TAARs), particularly TAAR1. This receptor is implicated in several neurological and psychiatric disorders. The compound has shown promise in treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD) : Its agonistic properties at TAAR1 suggest potential benefits in managing symptoms associated with ADHD by modulating dopaminergic activity .
  • Psychotic Disorders : Research indicates that compounds targeting TAAR1 can provide antipsychotic effects with fewer side effects compared to traditional medications, making this compound a candidate for treating schizophrenia and bipolar disorder .

Therapeutic Applications

The therapeutic applications of this compound extend beyond psychiatric disorders. The compound has been studied for its role in:

  • Neurodegenerative Diseases : Its interaction with TAARs may offer neuroprotective effects, which could be beneficial in diseases like Alzheimer's and Parkinson's disease. The compound's ability to influence neurotransmitter systems positions it as a potential therapeutic agent .
  • Substance Abuse Disorders : Given its pharmacological profile, there is interest in exploring its efficacy in treating addiction, particularly through modulation of dopaminergic pathways .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

  • In Vitro Studies : Experimental data have demonstrated that this compound acts as a selective partial agonist at TAAR1, showing a favorable pharmacokinetic profile with low toxicity and minimal side effects compared to existing antipsychotic medications .
  • Animal Models : Preclinical studies using rodent models have indicated that this compound can enhance cognitive functions while reducing anxiety-like behaviors, suggesting its dual action as both an anxiolytic and cognitive enhancer .
  • Clinical Implications : The implications of these findings suggest that this compound could be developed into a novel therapeutic agent for managing complex psychiatric conditions with improved efficacy and reduced side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of pyrazole-based amines. Key structural analogues include:

Compound Name Pyrazole Substituents Amine Linker/Group Molecular Formula Molecular Weight (g/mol) Key Differences
Benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine (Target) 1-ethyl, 4-methyl Benzyl via methylene C₁₃H₁₉N₃ ~217 Ethyl group at pyrazole 1-position
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine 1-methyl, 4-methyl Benzyl via methylene C₁₂H₁₇N₃ ~203 Methyl at pyrazole 1-position
1-Benzyl-5-methyl-1H-pyrazol-3-amine 5-methyl Benzyl directly on N1 C₁₁H₁₃N₃ 187.24 Amine at pyrazole 3-position

Structural Analysis :

  • Amine Position : In , the amine is directly attached to the pyrazole’s 3-position, limiting conformational flexibility compared to the target’s methylene-linked benzylamine.
Physicochemical Properties
  • Lipophilicity : The ethyl group in the target likely raises logP compared to (methyl) and (smaller substituents). This could enhance membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding: The secondary amine in the target may act as a stronger hydrogen bond donor than tertiary amines in analogues like , affecting receptor affinity.

Biological Activity

Benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data tables and research findings.

The synthesis of this compound typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with benzylamine. The reaction is often conducted in solvents such as ethanol or methanol, sometimes requiring a catalyst to enhance yield and purity. Advanced methods, including continuous flow reactors, are employed in industrial settings for improved control over reaction conditions and scalability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The precise pathways involved can vary depending on the biological context and application.

3.1 Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. They have been shown to inhibit the growth of various cancer cell lines, including:

Cancer Type Cell Line IC50 (μM)
Breast CancerMDA-MB-2310.99
Cervical CancerSiHaNot specified
Prostate CancerPC-3Not specified
Lung CancerA549Not specified

These compounds often target pathways involved in cell proliferation and apoptosis, making them promising candidates for cancer therapy .

3.2 Antimicrobial Activity

The compound also shows potential antimicrobial properties. Studies have demonstrated that pyrazole derivatives can inhibit the growth of various bacterial strains by disrupting cell membrane integrity and inducing cytosolic leakage . This suggests potential applications in treating infections caused by resistant bacteria.

4. Pharmacological Applications

This compound is being explored for its therapeutic applications in several areas:

4.1 Neurological Disorders

The compound has been investigated for its effects on trace amine associated receptors (TAARs), which are implicated in neurological disorders such as ADHD and schizophrenia. Its partial agonist activity at TAARs may offer a novel approach to treatment with fewer side effects compared to traditional medications .

4.2 Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory activity by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in inflammatory diseases.

5. Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives:

  • Antitumor Activity : A study demonstrated that compounds containing the pyrazole scaffold inhibited various cancer cell lines effectively, showcasing their potential as anticancer agents .
  • Antimicrobial Evaluation : Research showed that certain pyrazole derivatives exhibited strong antibacterial activity against multiple strains, indicating their utility in developing new antibiotics .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins, further elucidating their mechanism of action and guiding future drug design .

Q & A

Q. What are the common synthetic routes for benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine and related pyrazole derivatives?

Methodological Answer: Synthesis typically involves multi-step processes starting with pyrazole core formation. For example:

  • Condensation reactions between α,β-unsaturated ketones and amines (e.g., benzylamine) under microwave or solvent-free conditions to form the pyrazole backbone .
  • Alkylation/functionalization : Introducing substituents like the benzyl group via nucleophilic substitution or reductive amination, as seen in similar pyrazole-amine derivatives .
  • Key reagents : Aromatic aldehydes (e.g., 4-methoxybenzaldehyde) and hydrazine derivatives are often used to construct the pyrazole ring .

Q. How is X-ray crystallography applied to confirm the structure of such compounds?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. The SHELX program suite (e.g., SHELXL) is widely used for refinement, enabling precise determination of bond lengths, angles, and stereochemistry .
  • Hydrogen bonding analysis : Tools like graph set analysis (as described in Etter’s formalism) help interpret molecular packing and intermolecular interactions, critical for understanding crystallographic data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Complementary techniques : Combine 1H-/13C-NMR^1 \text{H-/}^{13}\text{C-NMR}, IR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight. For example, discrepancies in amine proton signals can be clarified via 1H-15N^1 \text{H-}^{15}\text{N} HMBC NMR .
  • Computational validation : Density functional theory (DFT) calculations can predict NMR chemical shifts or IR vibrational modes, aiding in data reconciliation .
  • Crystallographic cross-check : Use SCXRD to resolve ambiguities in stereochemistry or regiochemistry .

Q. What strategies optimize the yield of benzyl-substituted pyrazole amines in multi-step syntheses?

Methodological Answer:

  • Solvent-free conditions : Microwave-assisted or one-pot syntheses reduce side reactions and improve efficiency, as demonstrated in pyrazolo[4,3-d]pyrimidine-dione syntheses .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts can enhance selectivity for the benzylamine moiety .
  • Purification techniques : Column chromatography with gradient elution or recrystallization in polar aprotic solvents (e.g., DMF/water) isolates high-purity products .

Q. How can researchers design experiments to study receptor-ligand interactions for this compound?

Methodological Answer:

  • Target identification : Screen against GPCRs (e.g., cannabinoid receptors) using radioligand binding assays, as seen in 1,5-diarylpyrazole analogs .
  • Structure-activity relationship (SAR) : Modify the benzyl or pyrazole substituents systematically and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, guided by crystallographic data from related ligands .

Q. How do hydrogen bonding patterns influence the physicochemical properties of this compound?

Methodological Answer:

  • Graph set analysis : Classify hydrogen bonds (e.g., N-HO\text{N-H}\cdots\text{O}) into motifs like R22(8)R_2^2(8) to predict solubility and stability .
  • Solubility studies : Correlate hydrogen-bond donor/acceptor counts with partition coefficients (log P) measured via shake-flask or HPLC methods .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms influenced by intermolecular interactions .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results in molecular geometry?

Methodological Answer:

  • Basis set optimization : Use higher-level basis sets (e.g., 6-311+G(d,p)) in DFT calculations to minimize errors in bond angle/length predictions .
  • Crystal packing effects : SCXRD data may reflect lattice-induced distortions not captured in gas-phase computations; compare with solution-phase NMR data .

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